molecular formula C7H9NO3S B2504166 Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate CAS No. 40235-78-7

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B2504166
CAS RN: 40235-78-7
M. Wt: 187.21
InChI Key: UFBOGAZZRCCCND-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. The ethyl group attached to the carboxylate function suggests that this compound is an ester, and the presence of a hydroxy group indicates potential for further chemical reactivity.

Synthesis Analysis

The synthesis of related thiazole compounds has been reported through various methods. For instance, ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates were prepared from primary amines, carbon disulfide, and ethyl 3-bromo-2-oxopropanoate, indicating a potential route for synthesizing similar compounds . Another approach involved the cyclization of thioamide with 2-chloroacetoacetate to yield ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate . Additionally, a one-pot synthesis of functionalized ethyl 1,3-thiazole-5-carboxylates from thioamides or thioureas and 2-chloro-1,3-dicarbonyl compounds in an ionic liquid has been described .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been characterized using various spectroscopic techniques. For example, the structure of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was elucidated using FTIR, NMR, and X-ray diffraction methods, and further investigated by DFT quantum chemical methods . Similarly, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, revealing hydrogen-bonded dimers consisting of N—H⋯N interactions .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For instance, ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate was transformed with aromatic amines into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates . The high regioselectivity in alkylation and acylation reactions of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates also suggests the potential for selective functionalization of thiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their functional groups. The presence of an ethyl ester group typically increases the compound's lipophilicity, which can affect its solubility and reactivity. The hydroxy group can participate in hydrogen bonding, influencing the compound's boiling point and solubility. The spectroscopic characterization, including IR and NMR, provides insights into the functional groups present and their chemical environment .

Scientific Research Applications

Synthesis of Complex Compounds Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is utilized in the synthesis of complex compounds. For instance, it has been used in the synthesis of thiazolopyrimidine derivatives, contributing to the formation of compounds depending on the substituents in the aldehyde component, as detailed in a study by Vasilkova, Nikulin, and Krivenko (2020) (Vasilkova, Nikulin, & Krivenko, 2020).

Structural Analysis and Molecular Interactions The structural analysis and understanding of molecular interactions of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate derivatives are essential in scientific research. Lynch and Mcclenaghan (2004) investigated the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, revealing hydrogen-bonded interactions which are crucial in understanding the compound's behavior (Lynch & Mcclenaghan, 2004).

Corrosion Inhibition Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate exhibits properties useful in corrosion inhibition. A study by Raviprabha and Bhat (2019) demonstrated its efficiency in preventing corrosion of AA6061 alloy in acidic media, highlighting its potential in materials science (Raviprabha & Bhat, 2019).

Synthesis of Antimicrobial Agents Research has shown the potential of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate in synthesizing compounds with antimicrobial properties. For instance, Markovich et al. (2014) explored its use in synthesizing ethyl acridone carboxylates, which were investigated for their antimicrobial activity (Markovich et al., 2014).

Anti-proliferative Screening The compound has also been used in anti-proliferative screening. Sonar et al. (2020) synthesized a series of thiazole compounds and tested their anticancer activity against breast cancer cells, showcasing its potential in cancer research (Sonar et al., 2020).

Safety And Hazards

While specific safety and hazard information for Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound .

properties

IUPAC Name

ethyl 4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-3-11-6(9)5-4(2)8-7(10)12-5/h3H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBOGAZZRCCCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate

Synthesis routes and methods I

Procedure details

25 g of chlorocarbonylsulphenyl chloride was added dropwise to 25 g of ethyl 3-aminocrotonate in 300 ml of toluene while being cooled with ice. The solution was heat-refluxed for 2 hours, and then cooled. The crystals precipitated were collected through filtration, and then washed twice with toluene to obtain 22.3 g of 4-methyl-5-ethoxycarbonyl-2-thiazolone as purple crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

84 g of ethyl thiocarbamate were added to 500 ml of dioxane and then 168 g of ethyl α-bromoacetylacetate was added thereto dropwise. The mixture was refluxed for 4 hours and the solvent was then evaporated under reduced pressure. The solid residue was crystallized from benzene to obtain 72g of 5-ethoxycarbonyl-4-methyl-4-thiazoline-2-one in the form of white crystals melting at 172°C.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step Two

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